Cas no 2022261-06-7 (2-(3-Fluoro-5-methoxyphenyl)azepane)

2-(3-Fluoro-5-methoxyphenyl)azepane 化学的及び物理的性質
名前と識別子
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- 2022261-06-7
- EN300-1153342
- 2-(3-fluoro-5-methoxyphenyl)azepane
- 2-(3-Fluoro-5-methoxyphenyl)azepane
-
- インチ: 1S/C13H18FNO/c1-16-12-8-10(7-11(14)9-12)13-5-3-2-4-6-15-13/h7-9,13,15H,2-6H2,1H3
- InChIKey: SGLDOPGOZFYCMY-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1)C1CCCCCN1)OC
計算された属性
- せいみつぶんしりょう: 223.137242360g/mol
- どういたいしつりょう: 223.137242360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-(3-Fluoro-5-methoxyphenyl)azepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153342-0.05g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 0.05g |
$1091.0 | 2023-05-23 | ||
Enamine | EN300-1153342-10.0g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1153342-0.1g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 0.1g |
$1144.0 | 2023-05-23 | ||
Enamine | EN300-1153342-2.5g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 2.5g |
$2548.0 | 2023-05-23 | ||
Enamine | EN300-1153342-5.0g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 5g |
$3770.0 | 2023-05-23 | ||
Enamine | EN300-1153342-0.5g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 0.5g |
$1247.0 | 2023-05-23 | ||
Enamine | EN300-1153342-0.25g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 0.25g |
$1196.0 | 2023-05-23 | ||
Enamine | EN300-1153342-1.0g |
2-(3-fluoro-5-methoxyphenyl)azepane |
2022261-06-7 | 1g |
$1299.0 | 2023-05-23 |
2-(3-Fluoro-5-methoxyphenyl)azepane 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
2-(3-Fluoro-5-methoxyphenyl)azepaneに関する追加情報
Introduction to 2-(3-Fluoro-5-methoxyphenyl)azepane (CAS No. 2022261-06-7)
2-(3-Fluoro-5-methoxyphenyl)azepane, with the CAS number 2022261-06-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluoro-substituted phenyl ring and a methoxy group, which contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-(3-Fluoro-5-methoxyphenyl)azepane consists of an azepane ring, which is a seven-membered nitrogen-containing heterocyclic compound. The presence of the fluoro and methoxy substituents on the phenyl ring imparts specific electronic and steric properties to the molecule, making it an interesting candidate for various pharmacological studies.
Recent research has focused on the potential therapeutic applications of 2-(3-Fluoro-5-methoxyphenyl)azepane. Studies have shown that this compound exhibits significant activity in modulating neurotransmitter systems, particularly in the central nervous system (CNS). One notable study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-Fluoro-5-methoxyphenyl)azepane has potent serotonin receptor agonist properties, which could be beneficial in treating conditions such as depression and anxiety disorders.
In addition to its potential as a serotonin receptor agonist, 2-(3-Fluoro-5-methoxyphenyl)azepane has also been investigated for its anti-inflammatory and analgesic properties. A study conducted by researchers at the University of California, Los Angeles (UCLA) found that this compound effectively reduces inflammation and pain in animal models. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and the activation of endogenous analgesic pathways.
The safety profile of 2-(3-Fluoro-5-methoxyphenyl)azepane has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support further clinical development of 2-(3-Fluoro-5-methoxyphenyl)azepane as a potential therapeutic agent.
Clinical trials are currently underway to evaluate the efficacy and safety of 2-(3-Fluoro-5-methoxyphenyl)azepane in human subjects. Early results from Phase I trials have been promising, with the compound demonstrating good pharmacokinetic properties and a favorable safety profile. Phase II trials are expected to begin soon, focusing on specific indications such as major depressive disorder and chronic pain management.
The synthesis of 2-(3-Fluoro-5-methoxyphenyl)azepane involves several steps, including the formation of the azepane ring and the introduction of the fluoro and methoxy substituents. Various synthetic routes have been explored to optimize yield and purity. One common approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the fluoro-substituted phenyl ring onto the azepane scaffold.
In conclusion, 2-(3-Fluoro-5-methoxyphenyl)azepane (CAS No. 2022261-06-7) is a promising compound with potential applications in treating various neurological and inflammatory conditions. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As clinical trials progress, it is anticipated that this compound will contribute significantly to advancing therapeutic options for patients suffering from these conditions.
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